molecular formula C15H13ClN2O2S B2925510 2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 545339-74-0

2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B2925510
CAS No.: 545339-74-0
M. Wt: 320.79
InChI Key: RDMWCJOQHHXSHI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a cyano group, and a dimethylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 3-cyano-4,5-dimethylthiophene: This intermediate can be synthesized through a multi-step process involving the alkylation of thiophene followed by nitrile formation.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 3-cyano-4,5-dimethylthiophene in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-cyano-4-methylthiophen-2-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide
  • 2-(4-bromophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-9-10(2)21-15(13(9)7-17)18-14(19)8-20-12-5-3-11(16)4-6-12/h3-6H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMWCJOQHHXSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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